Polypyrrole

Vue d'ensemble

Description

Polypyrrole is an organic polymer obtained by oxidative polymerization of pyrrole. It is a solid with the formula H(C₄H₂NH)ₙH. This compound is an intrinsically conducting polymer, used in various fields such as electronics, optics, biology, and medicine . It has gained significant attention due to its simple preparation, non-toxicity, good stability, excellent mechanical properties, and high conductivity .

Applications De Recherche Scientifique

Polypyrrole has a wide range of scientific research applications due to its unique properties:

Chemistry: Used in the development of conductive polymers and nanocomposites.

Biology: Utilized in biosensing and drug delivery systems.

Medicine: Employed in biomedical applications such as tissue engineering and medical devices.

Industry: Applied in energy storage devices, sensors, electromagnetic interference shielding, and corrosion-resistant coatings

Orientations Futures

While the future directions for this specific compound are not explicitly mentioned in the retrieved papers, similar compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives have shown potential in various biological activities, indicating that they might be developed into novel anti-fibrotic drugs .

Mécanisme D'action

Polypyrrole exerts its effects through its conductive properties, which are a result of its conjugated polymer structure. The polymer matrix can serve as a container for proteins, making it useful for drug delivery . The molecular targets and pathways involved include the interaction of the polymer with biological molecules and the facilitation of electron transfer processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Polypyrrole can be synthesized through different methods, with the most common being electrochemical synthesis and chemical oxidation .

Electrochemical Synthesis: This method involves the polymerization of pyrrole on an electrode surface in the presence of an electrolyte.

Chemical Oxidation: This method involves the oxidative polymerization of pyrrole using oxidants such as ferric chloride (FeCl₃). The process occurs via the formation of the pi-radical cation C₄H₄NH⁺, which attacks the C-2 carbon of an unoxidized molecule of pyrrole to give a dimeric cation [(C₄H₄NH)₂]²⁺.

Industrial Production Methods: Industrial production of this compound often involves the chemical oxidation method due to its simplicity and scalability. The use of surfactants and controlled polymerization temperatures can help in controlling the size and morphology of this compound nanoparticles .

Analyse Des Réactions Chimiques

Polypyrrole undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form conductive forms of the polymer.

Reduction: this compound can also undergo reduction reactions, which involve the removal of electrons from the polymer chain.

Substitution: this compound can participate in substitution reactions where functional groups are introduced into the polymer chain.

Common Reagents and Conditions:

Oxidizing Agents: Ferric chloride (FeCl₃), ammonium persulfate (APS).

Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄).

Substitution Reagents: Various functional groups can be introduced using appropriate reagents under controlled conditions.

Major Products Formed:

Oxidation: Conductive this compound.

Reduction: Reduced this compound with altered electrical properties.

Substitution: Functionalized this compound with specific properties for targeted applications.

Comparaison Avec Des Composés Similaires

Polypyrrole is often compared with other conductive polymers such as polyaniline, polythiophene, and polyacetylene .

Polyaniline: Similar to this compound, polyaniline is a conductive polymer with good stability and conductivity.

Polythiophene: Polythiophene has higher conductivity than this compound but is less stable in air.

Polyacetylene: Polyacetylene has excellent conductivity but is highly sensitive to air and moisture, making it less practical for many applications.

This compound stands out due to its combination of good conductivity, stability, and ease of synthesis, making it a versatile material for various applications.

Propriétés

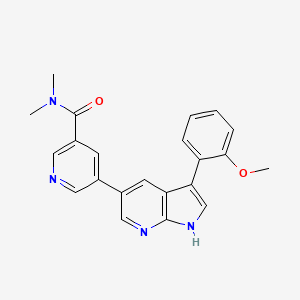

IUPAC Name |

5-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-26(2)22(27)16-8-14(10-23-11-16)15-9-18-19(13-25-21(18)24-12-15)17-6-4-5-7-20(17)28-3/h4-13H,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQRHHQPEMOLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=CC(=C1)C2=CC3=C(NC=C3C4=CC=CC=C4OC)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

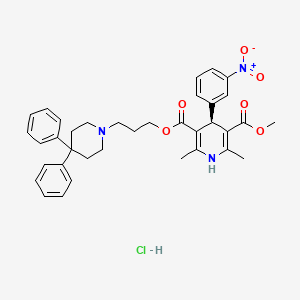

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1662566.png)